molecular formula C13H8F2N2S B2598828 1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol CAS No. 1038333-51-5

1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2598828
CAS No.: 1038333-51-5
M. Wt: 262.28
InChI Key: RYCJLMYZPFHNKT-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol is a chemical compound characterized by the presence of a benzodiazole ring substituted with a 2,4-difluorophenyl group and a thiol group

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base.

    Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-difluoronitrobenzene and the benzodiazole intermediate.

    Reduction and Thiolation: The nitro group is reduced to an amine, followed by thiolation to introduce the thiol group.

Industrial production methods may involve optimization of these steps to improve yield and purity, such as using different solvents, catalysts, and reaction conditions.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, and alkoxides.

Major products formed from these reactions include disulfides, sulfonic acids, and substituted benzodiazoles.

Scientific Research Applications

1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent due to its ability to disrupt microbial cell membranes.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used as a probe to study the interactions of thiol-containing compounds with proteins and enzymes.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The 2,4-difluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar compounds to 1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol include:

    1-(2,4-Difluorophenyl)-1H-1,3-benzodiazole: Lacks the thiol group, resulting in different reactivity and biological activity.

    1-(2,4-Difluorophenyl)-1H-1,3-benzodiazole-2-amine: Contains an amine group instead of a thiol, leading to different interactions with biological molecules.

    2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: A related compound with antifungal properties, used in pharmaceutical formulations.

The uniqueness of this compound lies in its combination of a benzodiazole ring, a 2,4-difluorophenyl group, and a thiol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2S/c14-8-5-6-11(9(15)7-8)17-12-4-2-1-3-10(12)16-13(17)18/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCJLMYZPFHNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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